ethyl 6-bromo-4-[(3-hydroxyphenyl)amino]-3-quinolinecarboxylate -

ethyl 6-bromo-4-[(3-hydroxyphenyl)amino]-3-quinolinecarboxylate

Catalog Number: EVT-3613092
CAS Number:
Molecular Formula: C18H15BrN2O3
Molecular Weight: 387.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[(3-Bromo-4-hydroxyphenyl)amino]-6,7-dimethoxyquinazolin-1-ium chloride methanol solvate

    Compound Description: This compound, also identified as WHI-P154, is a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase and Janus Kinase 3 []. It exhibits an IC50 of 5.6 μM for EGFR kinase inhibition [].

4-[(3-Hydroxyphenyl)amino]-6,7-dimethoxy-1-quinazolinium chloride

    Compound Description: Known as WHI-P180, this compound demonstrates potent inhibitory activity against EGFR tyrosine kinase and Janus Kinase 3 []. It exhibits an IC50 of 4.0 μM for EGFR kinase inhibition [].

    Relevance: This compound bears a close structural resemblance to WHI-P154 and shares the same core structure with ethyl 6-bromo-4-[(3-hydroxyphenyl)amino]-3-quinolinecarboxylate. Notably, it lacks the bromo substituent present in WHI-P154 but retains the two methoxy groups on the quinazoline ring and the hydroxyl group on the aniline moiety. This structural similarity with ethyl 6-bromo-4-[(3-hydroxyphenyl)amino]-3-quinolinecarboxylate, particularly in the shared 3-hydroxyphenyl amino group, might imply similarities in their binding interactions and pharmacological profiles, especially regarding kinase inhibition. []

Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1)

Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (sHA 14-1)

    Compound Description: This compound (sHA 14-1) is a stable analogue of HA 14-1. It demonstrates activity against drug-resistant leukemia cells, mitigates drug resistance, and exhibits synergistic effects with various cancer therapies [].

    Relevance: Although structurally distinct from ethyl 6-bromo-4-[(3-hydroxyphenyl)amino]-3-quinolinecarboxylate, sHA 14-1 provides valuable insights into structure-activity relationships within a similar chemical space. Its stability compared to HA 14-1 and its potent anticancer activity warrant further investigation of structurally related compounds, including those with a quinoline core like ethyl 6-bromo-4-[(3-hydroxyphenyl)amino]-3-quinolinecarboxylate, as potential therapeutic agents, particularly in the context of drug resistance. []

Ethyl 2-amino-6-(3',5'-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017)

    Compound Description: Developed through structure-activity relationship (SAR) studies based on sHA 14-1, CXL017 exhibits low micromolar cytotoxicity against a broad range of hematologic and solid tumor cells []. It demonstrates selectivity in killing drug-resistant cancer cells over their parent cells and induces apoptosis to inhibit tumor cell growth [].

    Relevance: While structurally diverse from ethyl 6-bromo-4-[(3-hydroxyphenyl)amino]-3-quinolinecarboxylate, CXL017's potent and selective anticancer activity, derived from SAR studies on sHA 14-1, emphasizes the potential of exploring structurally analogous compounds, particularly those incorporating a quinoline scaffold like ethyl 6-bromo-4-[(3-hydroxyphenyl)amino]-3-quinolinecarboxylate, for developing novel therapeutic agents, particularly for drug-resistant cancers. []

Properties

Product Name

ethyl 6-bromo-4-[(3-hydroxyphenyl)amino]-3-quinolinecarboxylate

IUPAC Name

ethyl 6-bromo-4-(3-hydroxyanilino)quinoline-3-carboxylate

Molecular Formula

C18H15BrN2O3

Molecular Weight

387.2 g/mol

InChI

InChI=1S/C18H15BrN2O3/c1-2-24-18(23)15-10-20-16-7-6-11(19)8-14(16)17(15)21-12-4-3-5-13(22)9-12/h3-10,22H,2H2,1H3,(H,20,21)

InChI Key

JDDAAQGYLSENRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC(=CC=C3)O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.